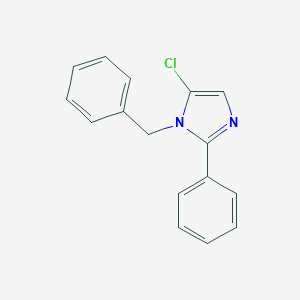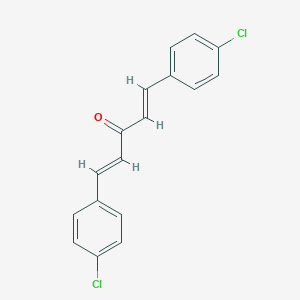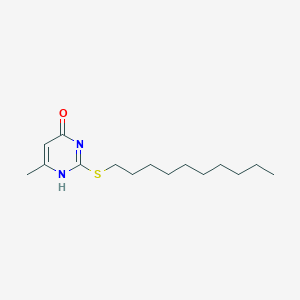
4(1H)-Pyrimidinone, 2-(decylthio)-6-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4(1H)-Pyrimidinone, 2-(decylthio)-6-methyl- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a pyrimidinone derivative that has a decylthio and a methyl group attached to its structure.
Mecanismo De Acción
The mechanism of action of 4(1H)-Pyrimidinone, 2-(decylthio)-6-methyl- is not fully understood. However, studies have shown that this compound can inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It is also believed that this compound can induce apoptosis, which is a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 4(1H)-Pyrimidinone, 2-(decylthio)-6-methyl- can have various biochemical and physiological effects. This compound has been shown to have antioxidant properties, which can help in reducing oxidative stress in cells. It has also been shown to have anti-inflammatory properties, which can help in reducing inflammation in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4(1H)-Pyrimidinone, 2-(decylthio)-6-methyl- in lab experiments is its potential as an anti-cancer agent. This compound has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. However, one of the limitations of using this compound is its toxicity. Studies have shown that this compound can be toxic to normal cells at high concentrations.
Direcciones Futuras
There are several future directions for research on 4(1H)-Pyrimidinone, 2-(decylthio)-6-methyl-. One of the areas of research that needs further investigation is the mechanism of action of this compound. Understanding the mechanism of action can help in developing more effective anti-cancer therapies. Another area of research that needs further investigation is the potential of this compound in treating other diseases such as neurodegenerative diseases and cardiovascular diseases.
Conclusion:
In conclusion, 4(1H)-Pyrimidinone, 2-(decylthio)-6-methyl- is a chemical compound that has potential applications in various fields of scientific research. This compound has shown promising results as an anti-cancer agent and has various biochemical and physiological effects. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in treating other diseases.
Métodos De Síntesis
The synthesis of 4(1H)-Pyrimidinone, 2-(decylthio)-6-methyl- can be achieved through various methods. One of the commonly used methods is the reaction of 2-mercapto-6-methylpyrimidin-4-one with decyl iodide in the presence of a base. Another method involves the reaction of 2-mercapto-6-methylpyrimidin-4-one with decanethiol in the presence of a catalyst.
Aplicaciones Científicas De Investigación
4(1H)-Pyrimidinone, 2-(decylthio)-6-methyl- has been extensively studied for its potential applications in various fields of scientific research. One of the areas of research where this compound has shown promising results is in the field of cancer research. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells.
Propiedades
Número CAS |
138468-65-2 |
|---|---|
Fórmula molecular |
C15H26N2OS |
Peso molecular |
282.4 g/mol |
Nombre IUPAC |
2-decylsulfanyl-4-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C15H26N2OS/c1-3-4-5-6-7-8-9-10-11-19-15-16-13(2)12-14(18)17-15/h12H,3-11H2,1-2H3,(H,16,17,18) |
Clave InChI |
GINQUKIQWBTGMY-UHFFFAOYSA-N |
SMILES isomérico |
CCCCCCCCCCSC1=NC(=O)C=C(N1)C |
SMILES |
CCCCCCCCCCSC1=NC(=CC(=O)N1)C |
SMILES canónico |
CCCCCCCCCCSC1=NC(=O)C=C(N1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



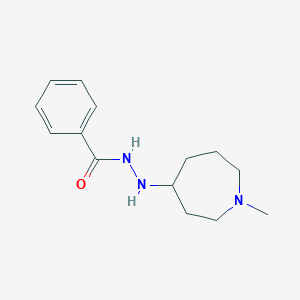
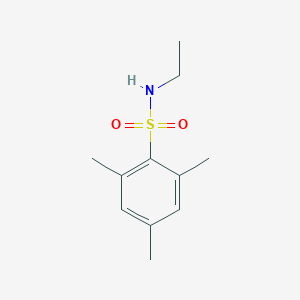
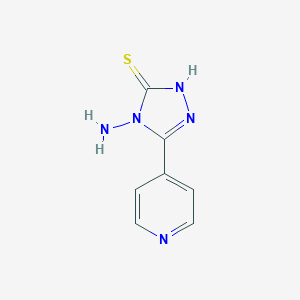
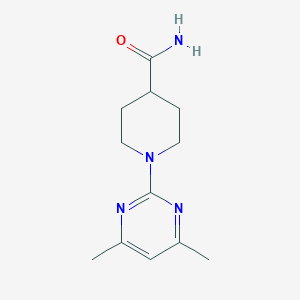
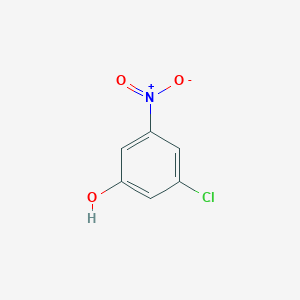
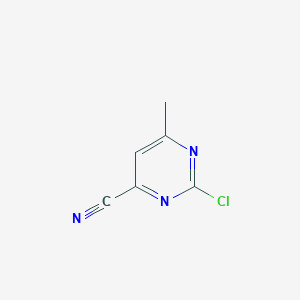
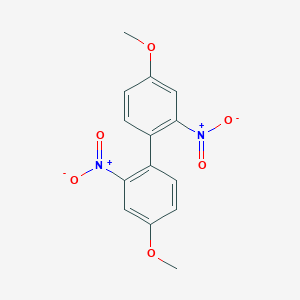
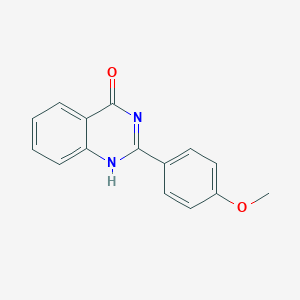

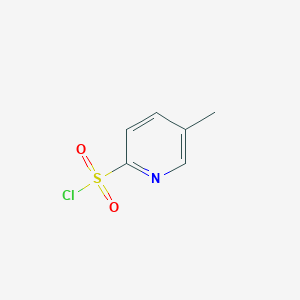
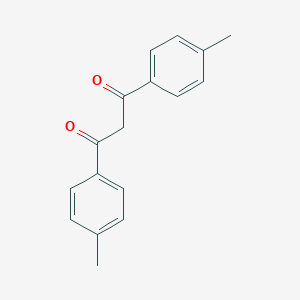
![Ethyl 2-[(phenylcarbamothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B182761.png)
